An In-depth Technical Guide to NH2-C2-NH-Boc: Structure, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to NH2-C2-NH-Boc: Structure, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound commonly known as NH2-C2-NH-Boc. It details its chemical structure, physicochemical properties, synthesis protocols, and significant applications in the field of drug development, particularly as a versatile building block for bioactive molecules.
Chemical Identity and Structure
NH2-C2-NH-Boc is the abbreviated representation for N-(tert-butoxycarbonyl)-1,2-diaminoethane. It is also widely referred to as N-Boc-ethylenediamine or tert-butyl (2-aminoethyl)carbamate.[1][2] The structure consists of an ethylenediamine (B42938) (a two-carbon, "C2," chain with two amino groups) backbone where one of the amine functionalities is protected by a tert-butoxycarbonyl (Boc) group.[] This mono-protection strategy is crucial in multi-step organic synthesis as it allows for the selective reaction at the unprotected primary amine, while the Boc-protected amine remains unreactive under many conditions.[4] The Boc group can be readily removed under acidic conditions, enabling subsequent functionalization at the second amine group.[5]
The chemical structure is as follows:
Chemical Formula: C₇H₁₆N₂O₂[6]
SMILES: CC(C)(C)OC(=O)NCCN[1]
InChI Key: AOCSUUGBCMTKJH-UHFFFAOYSA-N[1][6]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of N-Boc-ethylenediamine is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Citations |
| Molecular Weight | 160.21 g/mol | |
| Appearance | Colorless to very light yellow oily liquid | [][7] |
| CAS Number | 57260-73-8 | |
| Density | 1.012 g/mL at 20 °C | [8] |
| Boiling Point | 72-80 °C at 0.1 mmHg | [8] |
| Refractive Index (n20/D) | 1.458 | [8] |
| Flash Point | 113 °C | |
| Solubility | Miscible with methanol (B129727) and chloroform (B151607). Slightly miscible with water. | [7][8] |
| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Nitrogen) | [7] |
Spectroscopic data is critical for the identification and characterization of N-Boc-ethylenediamine. Available data includes:
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for this compound.[5][9]
-
Infrared (IR) Spectroscopy: FTIR spectra are available.[5]
-
Mass Spectrometry (MS): Mass spectra obtained via gas chromatography-mass spectrometry (GC-MS) are available.[5]
-
Raman Spectroscopy: Raman spectra have also been reported.[5]
Experimental Protocols: Synthesis of N-Boc-ethylenediamine
The selective mono-Boc protection of ethylenediamine is a common yet crucial procedure in organic synthesis. Below are two detailed protocols for the synthesis of N-Boc-ethylenediamine.
Protocol 1: Synthesis via Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
This method relies on the slow addition of di-tert-butyl dicarbonate to an excess of ethylenediamine to favor mono-protection.[5]
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (e.g., 150 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0°C using an ice bath while stirring vigorously.[5]
-
Dissolve di-tert-butyl dicarbonate (e.g., 25.0 mmol) in dichloromethane (100 mL) and add it to a dropping funnel.
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled ethylenediamine solution over a period of 2-3 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
The reaction mixture can then be worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[5]
-
Purification can be achieved by column chromatography on silica (B1680970) gel using a mobile phase of chloroform and methanol (e.g., 95:5 v/v).[][10]
Protocol 2: Synthesis using tert-Butyl (p-nitrophenyl) Carbonate
This method involves the reaction of ethylenediamine with a pre-synthesized activated Boc reagent.
Step 1: Synthesis of tert-Butyl (p-nitrophenyl) Carbonate (Compound A)
-
Add p-nitrophenol (1 mol) and 2M aqueous sodium hydroxide (B78521) solution (1100 mL) to a reaction flask at room temperature.
-
Add di-tert-butyl dicarbonate (1 mol) dropwise while stirring.
-
After the addition, continue stirring for 2 hours.
-
Extract the reaction solution with ethyl acetate (B1210297) (600 mL).
-
Dry and concentrate the organic layer.
-
Wash the residue with n-hexane (600 mL) to obtain tert-butyl (p-nitrophenyl) carbonate as a pale yellow oil.
Step 2: Synthesis of N-Boc-ethylenediamine (Compound B)
-
Subject the synthesized tert-butyl (p-nitrophenyl) carbonate (1 mol) and ethylenediamine (1 mol) to a reflux reaction in ethyl acetate (1000 mL) for 5-6 hours.
-
Cool the mixture to room temperature and add 1000 mL of 2M aqueous sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with saturated brine, dry, and concentrate to obtain N-Boc-ethylenediamine as a light yellow liquid.
Applications in Drug Development
N-Boc-ethylenediamine is a valuable building block in the synthesis of various bioactive molecules, including anticancer agents and targeted protein degraders.[2][11]
Scaffold for Farnesyltransferase Inhibitors
N-Boc-ethylenediamine serves as a key starting material for the synthesis of farnesyltransferase inhibitors (FTIs).[11] Farnesyltransferase is an enzyme that attaches a farnesyl group to certain proteins, including the Ras family of oncoproteins.[4] This farnesylation is crucial for the localization of Ras proteins to the cell membrane, a prerequisite for their signaling activity which, when mutated, can lead to uncontrolled cell growth and cancer.[4] FTIs block this process, thereby inhibiting the function of Ras oncoproteins.[4][12]
The ethylenediamine scaffold allows for the synthesis of 4-fold substituted inhibitors that can occupy multiple sub-pockets in the active site of farnesyltransferase, leading to potent inhibition.[4][11]
The following diagram illustrates the Ras signaling pathway and the point of intervention by farnesyltransferase inhibitors synthesized from the NH2-C2-NH-Boc scaffold.
Linker in Proteolysis-Targeting Chimeras (PROTACs)
NH2-C2-NH-Boc and its derivatives are also used as linkers in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[13] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[14][15] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the proteasome.[][16] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a powerful therapeutic strategy.[14] The linker's length and composition, for which the C2 alkyl chain of NH2-C2-NH-Boc can serve as a base, are critical for the efficacy of the PROTAC.[14]
The following diagram outlines a typical experimental workflow for the development of a PROTAC, where a linker derived from NH2-C2-NH-Boc would be a key component.
Conclusion
N-(tert-butoxycarbonyl)-1,2-diaminoethane (NH2-C2-NH-Boc) is a fundamental building block in modern organic and medicinal chemistry. Its simple yet versatile structure, enabled by the strategic placement of the Boc protecting group, provides a reliable starting point for the synthesis of complex and potent bioactive molecules. Its demonstrated utility in the creation of farnesyltransferase inhibitors and as a linker in PROTAC technology underscores its importance for researchers, scientists, and drug development professionals in the ongoing quest for novel therapeutics.
References
- 1. Design, synthesis and biological evaluation of sugar-derived Ras inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]
- 8. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Scholars@Duke publication: Structure-based design and synthesis of potent, ethylenediamine-based, mammalian farnesyltransferase inhibitors as anticancer agents. [scholars.duke.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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